Cas no 2171272-50-5 ((2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid)

(2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid
- EN300-1522458
- (2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid
- 2171272-50-5
-
- インチ: 1S/C24H26N2O6/c27-12-9-20(22(29)30)25-21(28)13-24(10-11-24)26-23(31)32-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20,27H,9-14H2,(H,25,28)(H,26,31)(H,29,30)/t20-/m1/s1
- InChIKey: GKBNVOKGFOTNGU-HXUWFJFHSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(N[C@@H](C(=O)O)CCO)=O)CC1)=O
計算された属性
- 精确分子量: 438.17908655g/mol
- 同位素质量: 438.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 10
- 複雑さ: 687
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- XLogP3: 2.5
(2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1522458-10.0g |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1522458-0.25g |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1522458-500mg |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1522458-0.5g |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1522458-1000mg |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1522458-0.1g |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1522458-10000mg |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1522458-1.0g |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1522458-2.5g |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1522458-0.05g |
(2R)-2-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}-4-hydroxybutanoic acid |
2171272-50-5 | 0.05g |
$2829.0 | 2023-06-05 |
(2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
(2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acidに関する追加情報
Comprehensive Guide to (2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic Acid (CAS No. 2171272-50-5)
(2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid (CAS No. 2171272-50-5) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are crucial intermediates in the production of peptides and proteins. Its unique structure, featuring a cyclopropyl group and a hydroxybutanoic acid moiety, makes it a valuable building block in medicinal chemistry and drug development.
The compound's CAS number 2171272-50-5 is a key identifier for researchers and manufacturers seeking high-purity reagents for solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group is particularly important in modern peptide chemistry, as it offers excellent stability during synthesis while being easily removable under mild basic conditions. This characteristic has made (2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid a preferred choice for researchers working on peptide-based therapeutics and bioconjugation strategies.
Recent advancements in peptide drug discovery have increased the demand for specialized amino acid derivatives like CAS 2171272-50-5. The pharmaceutical industry's growing interest in cyclic peptide therapeutics and constrained amino acid analogs has highlighted the importance of compounds containing cyclopropyl groups, as they can impart enhanced metabolic stability and improved pharmacological properties to peptide drugs. The hydroxybutanoic acid component further expands the compound's utility in creating hydrophilic peptide segments or introducing post-translational modification mimics.
The synthesis and application of (2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid are subjects of significant research interest, particularly in the context of COVID-19 therapeutics development. Many recent studies have explored peptide-based inhibitors of viral proteases, where constrained amino acid derivatives play a crucial role. The compound's chiral center at the 2-position ensures stereochemical purity, which is essential for maintaining the biological activity of synthetic peptides.
Quality control of CAS 2171272-50-5 involves rigorous analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy to verify purity and structural integrity. The compound typically appears as a white to off-white powder with specific solubility characteristics in common organic solvents. Storage recommendations usually suggest keeping the material at 2-8°C in a dry environment to maintain stability, especially important for researchers conducting long-term peptide synthesis projects.
The market for Fmoc-protected amino acid derivatives like (2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid has seen steady growth, driven by increasing R&D investments in biopharmaceuticals and personalized medicine. Many suppliers now offer this compound with various purity grades, from research-grade (95%+) to ultra-pure (99%+) for critical applications. The pricing structure often reflects the complexity of synthesis and purification processes required for this specialized building block.
From a regulatory perspective, CAS 2171272-50-5 is generally classified as a research chemical with no significant restrictions for laboratory use. However, researchers should always consult their institutional guidelines and local regulations when handling any chemical substances. Proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this compound, following standard laboratory safety protocols for organic chemical handling.
The future applications of (2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid may expand into emerging fields such as peptide-based materials science and biodegradable polymers. Its structural features make it potentially valuable for creating novel biohybrid materials with tailored properties. Additionally, the compound's utility in peptide stapling techniques for stabilizing secondary structures continues to attract attention in both academic and industrial research settings.
For researchers considering the use of CAS 2171272-50-5 in their work, it's important to note that the compound's performance in solid-phase peptide synthesis may require optimization of coupling conditions due to the steric hindrance introduced by the cyclopropyl group. Various activation methods and coupling reagents have been reported in literature for similar constrained amino acid derivatives, which can serve as valuable references for method development.
In conclusion, (2R)-2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}-4-hydroxybutanoic acid represents an important tool in modern peptide chemistry and drug discovery. Its unique structural features and versatile applications make it a valuable compound for researchers working at the intersection of organic chemistry and biological sciences. As the field of peptide therapeutics continues to evolve, specialized building blocks like this will undoubtedly play an increasingly important role in developing next-generation pharmaceutical agents.
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